Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-

Dopamine D4 receptor Receptor binding affinity Antagonist potency

Researchers investigating D4 receptor pharmacology require probes with clean selectivity to avoid confounding D2L/D3 engagement. ML398 (CAS 1620203-88-4) is the only chiral morpholine-based D4 antagonist validated inactive (>20 µM) against all other dopamine receptor subtypes. - Ki = 28 nM at D4; inactive at D2L, D3, D1, D5 - Brain:plasma ratio ≈2; active at 10 mg/kg IP (cocaine hyperlocomotion model) - Unencumbered chemotype, fully characterized SAR & DMPK

Molecular Formula C19H22ClNO
Molecular Weight 315.8 g/mol
Cat. No. B12642237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-
Molecular FormulaC19H22ClNO
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=C(C=C2)Cl)CCC3=CC=CC=C3
InChIInChI=1S/C19H22ClNO/c20-18-9-6-17(7-10-18)14-21-12-13-22-19(15-21)11-8-16-4-2-1-3-5-16/h1-7,9-10,19H,8,11-15H2
InChIKeyCVKXGRRJHJHUFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML398: Validated D4 Receptor Probe Identity


Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)- (CAS 1620203-88-4), also designated ML398 (PubChem CID 72737723), is a chiral morpholine-based small molecule that functions as a potent and highly selective antagonist of the dopamine D4 receptor [1]. It was developed through a structure–activity relationship (SAR) campaign at the Vanderbilt Specialized Chemistry Center and formally nominated as an MLPCN (Molecular Libraries Probe Production Centers Network) probe molecule [1][2]. The compound possesses an (R)-absolute configuration at the morpholine 2-position, a molecular formula of C₁₉H₂₂ClNO, and a molecular weight of 315.84 g/mol [3].

Why Generic Substitution of ML398 Fails


Within the chiral (R)-phenethyl morpholine series, seemingly minor structural modifications produce dramatic shifts in dopamine receptor potency, selectivity, and in vivo target engagement. The 4-chlorobenzyl substituent on the morpholine nitrogen is not interchangeable: the para-methoxybenzyl analog (R)-6b loses selectivity at D2L and D3, while the predecessor compound (R)-1 is weaker at D4 and fails to achieve significant in vivo efficacy [1]. Furthermore, the (S)-enantiomer of this scaffold is uniformly inactive at the D4 receptor, meaning that a racemate or incorrect enantiomer yields a functionally compromised probe [1]. These data demonstrate that even closely related in-class analogs cannot substitute for the specific (2R)-4-chlorobenzyl configuration without quantifiable loss of pharmacological performance.

Quantitative Procurement Evidence for ML398


D4 Binding Affinity and Antagonist Potency

ML398 demonstrates improved D4 receptor potency relative to the predecessor (R)-1 compound from which its scaffold was derived. In head-to-head assays performed under identical conditions, ML398 ((R)-6c) achieved an IC₅₀ of 130 nM and a Ki of 36 nM at the human D4.4 receptor, compared with (R)-1 values of IC₅₀ = 180 nM and Ki = 70 nM [1]. The racemic mixture (±)-6c was substantially weaker (IC₅₀ = 290 nM, Ki = 81 nM), confirming that enantiopurity is required for full activity [1].

Dopamine D4 receptor Receptor binding affinity Antagonist potency Morpholine scaffold optimization

Dopamine Receptor Subtype Selectivity

ML398 exhibits robust pan-dopamine receptor selectivity that is not shared by the most potent in-series analog (R)-6b or the predecessor (R)-1. When tested against D1, D2S, D2L, D3, and D5 receptors, ML398 showed no measurable activity (>20 μM at all subtypes) [1]. In contrast, (R)-6b, despite having higher D4 affinity (IC₅₀ = 100 nM, Ki = 28 nM), displayed significant off-target activity at D2L (IC₅₀ = 16.5 μM, Ki = 5.5 μM) and D3 (IC₅₀ = 8.17 μM, Ki = 2.77 μM) [1]. The predecessor (R)-1 was weakly active at D3 (IC₅₀ = 46.2 μM, Ki = 15.7 μM) while being inactive at D1 and D2 (>100 μM) [1].

D4 receptor selectivity Dopamine receptor subtypes Off-target activity GPCR selectivity profiling

Enantiomeric Specificity at D4 Receptor

The D4 antagonist activity of the 4-chlorobenzyl morpholine scaffold resides exclusively in the (R)-enantiomer. The (S)-enantiomer of 6c is inactive at the D4 receptor, consistent with a broader SAR trend observed across the series: (S)-6a and (S)-6b were likewise inactive, and (S)-1 was inactive at D4 (>100 μM) [1]. The racemic mixture (±)-6c shows reduced potency (IC₅₀ = 290 nM, Ki = 81 nM) relative to enantiopure (R)-6c [1]. This pattern holds for the predecessor: racemic-1 (IC₅₀ = 360 nM, Ki = 140 nM) is approximately 2-fold weaker than (R)-1 (IC₅₀ = 180 nM, Ki = 70 nM) [1].

Enantiomeric specificity Chiral resolution Stereochemistry-activity relationship Morpholine chirality

In Vivo Target Engagement in Addiction Models

In a cocaine-induced hyperlocomotion assay in rats, ML398 at 10 mg/kg (IP) produced a statistically significant reversal of cocaine-induced hyperactivity, whereas the predecessor (R)-1 at the same dose showed only a non-significant linear trend [1]. Both compounds were tested alongside vehicle and cocaine-only controls using the SmartFrame open field activity chamber system. The differential in vivo efficacy occurs despite comparable brain penetration (ML398 brain:plasma ratio ≈ 2; (R)-1 brain:plasma ratio ≈ 1.8 at 0.25 h post-dose) [1], suggesting that the improved potency and selectivity of ML398 translate into a meaningful pharmacodynamic advantage rather than a purely pharmacokinetic effect.

In vivo pharmacology Cocaine addiction model Behavioral pharmacology PK/PD relationship

CYP450 Inhibition Profile

ML398 displays a markedly cleaner cytochrome P450 (CYP) inhibition profile compared with (R)-1. In a human liver microsome cocktail assay, ML398 showed no significant inhibition of CYP1A2, CYP2C9, or CYP3A4 (all IC₅₀ > 30 μM), and only moderate inhibition of CYP2D6 (IC₅₀ = 18.0 μM) [1]. By contrast, (R)-1 inhibited CYP2C9 (IC₅₀ = 4.8 μM), CYP2D6 (IC₅₀ = 12.0 μM), CYP3A4 (IC₅₀ = 15.6 μM), and CYP1A2 (IC₅₀ = 13.1 μM) [1]. Additionally, ML398 exhibited a higher plasma unbound fraction in human (Fu = 0.061) compared with (R)-1 (Fu = 0.012), suggesting a 5-fold greater free drug availability [1].

CYP450 inhibition Drug-drug interaction Hepatic metabolism In vitro DMPK

ML398 Application Scenarios for Scientific Procurement


Clean D4 Pharmacological Studies

ML398 is the only chiral morpholine-based D4 antagonist within its series that demonstrates inactivity (>20 μM) against all five other dopamine receptor subtypes simultaneously. This makes it uniquely suited for in vitro experiments—such as D4-mediated cAMP inhibition, β-arrestin recruitment, or receptor internalization assays—where concurrent engagement of D2L or D3 receptors would confound the pharmacological readout [1]. In contrast, the higher-affinity analog (R)-6b (Ki = 28 nM at D4) exhibits measurable D2L and D3 activity that precludes clean D4 attribution.

In Vivo Behavioral Models of Addiction

ML398 is validated for in vivo D4 target engagement in the cocaine-induced hyperlocomotion model at 10 mg/kg IP, with statistically significant reversal of cocaine effects and confirmed brain penetration (brain:plasma ratio ≈ 2; brain concentration ≈ 1 μM at 0.25 h) [1]. Researchers investigating D4 receptor contributions to addiction, reward circuitry, or dopamine-mediated behavioral sensitization can procure ML398 with the assurance that it provides both brain exposure and pharmacodynamic efficacy, which the predecessor (R)-1 failed to demonstrate significantly [1].

Medicinal Chemistry Optimization Starting Point

The NIH MLPCN probe report explicitly positions ML398 as an optimized starting point for further medicinal chemistry efforts, including the development of D4-selective PET tracers [1]. The full in vitro DMPK profile (microsomal clearance, CYP inhibition, plasma protein binding, brain penetration) is publicly available, providing a quantitatively characterized baseline for assessing the impact of subsequent structural modifications on ADME properties [1].

Selectivity Benchmarking Against Clinical Antagonists

ML398 offers an alternative chemotype to piperidine-based D4 antagonists such as L-745,870 and A-381393. The morpholine scaffold's reduced basicity has been hypothesized to contribute to its selectivity, and ML398 is noted as the first potent D4-selective antagonist not covered by pharmaceutical company patents [1][2]. For academic laboratories seeking an unencumbered chemical probe for target validation studies, ML398 represents a structurally distinct and freely accessible option with fully disclosed SAR, synthetic routes, and pharmacological characterization [1][2].

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